![molecular formula C17H23N5O3S B1226951 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1226951.png)
1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. The general synthetic route can be outlined as follows:
Preparation of 2,5-Dimethoxyphenyl Isocyanate: This intermediate can be synthesized by reacting 2,5-dimethoxyaniline with phosgene under controlled conditions.
Synthesis of 5-(2-Methyl-1-piperidinyl)-1,3,4-thiadiazole: This can be achieved by reacting 2-methylpiperidine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate.
Coupling Reaction: The final step involves the reaction of 2,5-dimethoxyphenyl isocyanate with 5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazole under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]methanone
- 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]amine
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C17H23N5O3S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C17H23N5O3S/c1-11-6-4-5-9-22(11)17-21-20-16(26-17)19-15(23)18-13-10-12(24-2)7-8-14(13)25-3/h7-8,10-11H,4-6,9H2,1-3H3,(H2,18,19,20,23) |
InChI Key |
ZYWZVCJJFMZMIM-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)

![1-(2-Ethoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B1226881.png)
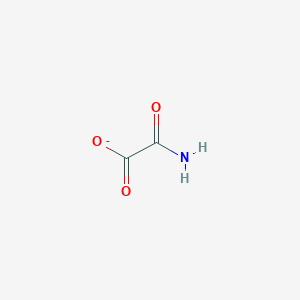

![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)
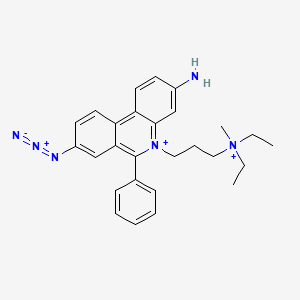
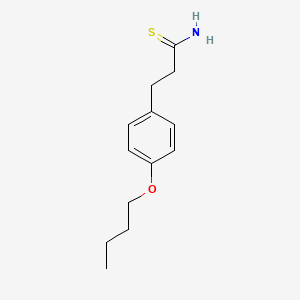
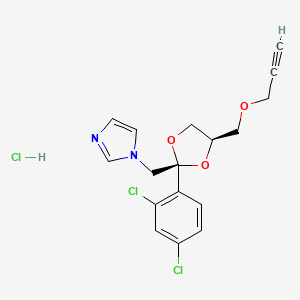
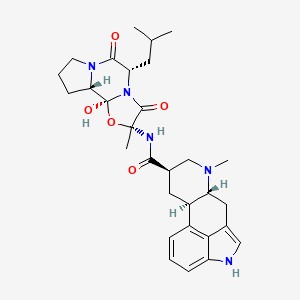
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
